[4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine oxalate
Overview
Description
[4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine oxalate: is a chemical compound that belongs to the class of organic compounds known as phenoxyalkylamines. This compound is characterized by the presence of a phenoxy group attached to a butyl chain, which is further linked to a dimethylamine group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine oxalate typically involves multiple steps:
Bromination: The starting material, 4,6-dimethylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-4,6-dimethylphenol.
Etherification: The brominated phenol is then reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(2-bromo-4,6-dimethylphenoxy)butane.
Amination: The resulting ether is subjected to nucleophilic substitution with dimethylamine to produce [4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine.
Salt Formation: Finally, the free base is converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent like ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: Dehalogenated products or amines.
Substitution: Azides, thiols, or other substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its effects on cellular signaling pathways.
Medicine:
- Potential applications in drug development, particularly as a precursor for pharmacologically active compounds.
- Studied for its antimicrobial and antifungal properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of [4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the dimethylamine group may participate in ionic or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 4-(2-bromo-4,6-dimethylphenoxy)butylamine
- 4-(2-bromo-4,6-dimethylphenoxy)butylmethylamine
- 4-(2-bromo-4,6-dimethylphenoxy)butyltriethylamine
Comparison:
- Uniqueness: The presence of the dimethylamine group in [4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine oxalate distinguishes it from other similar compounds, providing unique chemical and biological properties.
- Reactivity: The oxalate salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2-bromo-4,6-dimethylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO.C2H2O4/c1-11-9-12(2)14(13(15)10-11)17-8-6-5-7-16(3)4;3-1(4)2(5)6/h9-10H,5-8H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBMIEYBOGATAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCCN(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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